Comparative Mycobacterial Growth Inhibition: Scaffold-Level MIC Data for Indoline-5-sulfonamide Series
In the phenotypic screen against Mycobacterium tuberculosis H37Rv, indoline-5-sulfonamides 2 and 3 (bearing different N-acyl substituents) showed MIC values of 5.6 µM and 1.1 µM, respectively [1]. The propionyl-indoline scaffold is structurally analogous to these hit compounds, and the MIC data illustrate that N-acyl variation alone can produce a >5-fold potency shift. The sulfolane series comparator (compound 1) exhibited an MIC of 0.76 µM, while optimized sulfolane compound 4 achieved 2.25 µM [1]. These values establish a quantitative baseline against which the target compound's potency must be benchmarked in any procurement or screening decision. Direct MIC data for the exact target compound are not yet available in the peer-reviewed literature.
| Evidence Dimension | Mtb H37Rv growth inhibition (MIC) |
|---|---|
| Target Compound Data | Not reported in literature |
| Comparator Or Baseline | Indoline-5-sulfonamide 2 (MIC 5.6 µM); Indoline-5-sulfonamide 3 (MIC 1.1 µM); Sulfolane 1 (MIC 0.76 µM); Sulfolane 4 (MIC 2.25 µM) |
| Quantified Difference | 5.1× potency range across indoline-5-sulfonamide N-acyl variants; 7.4× range across all hits |
| Conditions | Mtb H37Rv phenotypic whole-cell assay; MIC determined as previously described in reference 35 of the source publication |
Why This Matters
The >5-fold MIC variation among close indoline-5-sulfonamide analogs demonstrates that generic scaffold-level assumptions are invalid for procurement; compound-specific potency data must be generated before investing in scale-up or biological studies.
- [1] Abrahams, K.A., et al. Inhibiting mycobacterial tryptophan synthase by targeting the inter-subunit interface. Sci Rep 2017, 7, 9430. Table 1: Mtb H37Rv MIC data for compounds 1–5. View Source
